- Sarcosine based indandione hGlyT1 inhibitorsBioorganic & Medicinal Chemistry Letters, 2006, 16(5), 1388-1391,
Cas no 942-06-3 (4,5-Dichlorophthalic anhydride)

942-06-3 structure
Product name:4,5-Dichlorophthalic anhydride
4,5-Dichlorophthalic anhydride Chemical and Physical Properties
Names and Identifiers
-
- 5,6-Dichloroisobenzofuran-1,3-dione
- 1,3-Isobenzofurandione,5,6-dichloro-
- 4.5-dichlorophthalicanhydride
- 4,5-Dichlorophalic anhydride
- 4,5-dichloro-phthalic acid anhydride
- 4,5-Dichlor-phthalsaeure-anhydrid
- 5,6-DICHLORO-1,3-DIHYDROISOBENZOFURAN-1,3-DIONE
- 5,6-dichloro-1,3-isobenzofurandione
- 5,6-Dichloro-2-benzofuran-1,3-dione
- 5,6-dichlorophthalic anhydride
- 4,5-Dichlorophthalic anhydride
- 4,5-Dichlorophthalicanhydride
- 1,3-Isobenzofurandione, 5,6-dichloro-
- ULSOWUBMELTORB-UHFFFAOYSA-N
- 5,6-Dichloro-1,3-Dihydro-2-Benzofuran-1,3-Dione
- PubChem16761
- 4.5-dichlorophthalic anhydride
- A
- 5,6-Dichloro-1,3-isobenzofurandione (ACI)
- Phthalic anhydride, 4,5-dichloro- (6CI, 7CI, 8CI)
- SY051009
- EN300-60238
- AKOS000281368
- 4,5-Dichlorophthalic anhydride, 98%
- AS-42975
- InChI=1/C8H2Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2
- SCHEMBL79833
- CS-0109872
- MFCD00075034
- CHEMBL2270552
- D2335
- AC-25988
- C8H2Cl2O3
- 5,6-Dichloro-2-benzofuran-1,3-dione #
- DTXSID10240970
- NS00040267
- 942-06-3
- EINECS 213-386-2
- DB-014399
- 4,5-Dichlorophthalic Acid, Anhydride
-
- MDL: MFCD00075034
- Inchi: 1S/C8H2Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H
- InChI Key: ULSOWUBMELTORB-UHFFFAOYSA-N
- SMILES: O=C1C2C(=CC(=C(C=2)Cl)Cl)C(=O)O1
Computed Properties
- Exact Mass: 215.93800
- Monoisotopic Mass: 215.9380993 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Topological Polar Surface Area: 43.4
- Molecular Weight: 217.00
Experimental Properties
- Color/Form: Not determined
- Density: 1.715±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 186.0 to 189.0 deg-C
- Boiling Point: 313°C(lit.)
- Flash Point: 144.8±21.3 °C
- Refractive Index: 1.638
- Solubility: Very slightly soluble (0.18 g/l) (25 º C),
- PSA: 43.37000
- LogP: 2.30400
- Solubility: Not determined
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
4,5-Dichlorophthalic anhydride Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Store in freezer, under -20°C
- Risk Phrases:R36/37/38
4,5-Dichlorophthalic anhydride Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,5-Dichlorophthalic anhydride PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB275174-1 g |
4,5-Dichlorophthalic anhydride, 95%; . |
942-06-3 | 95% | 1 g |
€96.80 | 2023-07-20 | |
Enamine | EN300-60238-2.5g |
5,6-dichloro-1,3-dihydro-2-benzofuran-1,3-dione |
942-06-3 | 95% | 2.5g |
$55.0 | 2023-06-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180512-1g |
5,6-Dichloroisobenzofuran-1,3-dione |
942-06-3 | 98% | 1g |
¥57.00 | 2024-04-24 | |
TRC | D473963-5g |
4,5-Dichlorophthalic Anhydride |
942-06-3 | 5g |
$ 167.00 | 2023-09-07 | ||
TRC | D473963-10g |
4,5-Dichlorophthalic Anhydride |
942-06-3 | 10g |
$265.00 | 2023-05-18 | ||
OTAVAchemicals | 3015488-10G |
5,6-dichloro-1,3-dihydro-2-benzofuran-1,3-dione |
942-06-3 | 95% | 10G |
$230 | 2023-06-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X22365-25g |
4,5-Dichlorophthalic Anhydride |
942-06-3 | 95% | 25g |
¥761.0 | 2024-07-18 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2335-1G |
4,5-Dichlorophthalic Anhydride |
942-06-3 | >98.0%(GC)(T) | 1g |
¥130.00 | 2024-04-15 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY051009-1g |
4,5-Dichlorophthalic Anhydride |
942-06-3 | ≥95% | 1g |
¥45.0 | 2023-09-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LW710-5g |
4,5-Dichlorophthalic anhydride |
942-06-3 | 95% | 5g |
¥695.0 | 2022-06-10 |
4,5-Dichlorophthalic anhydride Production Method
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Acetic anhydride ; 1 h, reflux
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Carbon tetrachloride
Reference
- Synthesis of New Pyridone Carboxylic Acid Derivatives as Potentially Therapeutic Chemicals1987, , ,,
Synthetic Circuit 3
Reaction Conditions
1.1 Solvents: Acetic anhydride ; rt → 110 °C; 1 h, 110 °C → 140 °C
Reference
- Preparation method of octafluoro substituted phthalocyanine, China, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Acetic anhydride
Reference
- Novel spirosuccinimides with incorporated isoindolone and benzisothiazole 1,1-dioxide moieties as aldose reductase inhibitors and antihyperglycemic agentsJournal of Medicinal Chemistry, 1992, 35(24), 4613-27,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Acetyl chloride ; 2 h, reflux
Reference
- Donor-Acceptor Complex Enables Alkoxyl Radical Generation for Metal-Free C(sp3)-C(sp3) Cleavage and Allylation/AlkenylationAngewandte Chemie, 2017, 56(41), 12619-12623,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Acetic anhydride
Reference
- Studies on the chemistry of isoindoles and isoindolenines. XXVII. 3-Alkoxy-1H-isoindoles: syntheses and propertiesChemische Berichte, 1988, 121(2), 243-52,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Acetic anhydride ; 3 h, 140 °C; 140 °C → rt
Reference
- Organic functionalized non-clustered phthalocyanine compounds, their preparation method and application as solar cell materials, China, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Niobium pentoxide Solvents: o-Xylene ; rt → 160 °C; 72 h, 160 °C
Reference
- Heterogeneous catalysts for the cyclization of dicarboxylic acids to cyclic anhydrides as monomers for bioplastic productionGreen Chemistry, 2017, 19(14), 3238-3242,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Carbon Solvents: 1,2,4-Trichlorobenzene
Reference
- Preparation of halogenated phthalic anhydrides, United States, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Acetic anhydride ; 5 h, 165 °C
Reference
- Discovery of novel dual-action antidiabetic agents that inhibit glycogen phosphorylase and activate glucokinaseEuropean Journal of Medicinal Chemistry, 2012, 58, 624-639,
Synthetic Circuit 11
Reaction Conditions
1.1 Solvents: Acetic anhydride ; rt → 100 °C; 12 h, 100 °C
Reference
- Preparation of halogenated 1,3-indanediones, China, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Acetic anhydride ; rt → 140 °C; 3 h, 140 °C
Reference
- Synthesis of 4,5-dichlorophthalonitrileHuaxue Yu Shengwu Gongcheng, 2008, 25(10), 16-17,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Carbon Solvents: 1,2,4-Trichlorobenzene
Reference
- Aromatization of halogenated tetrahydrophthalic anhydrides with activated carbon. An effective preparation of 4,5-dichlorophthalic anhydrideSynlett, 1990, (9), 539-40,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
- Studies on copper phthalocyanine pigments (I): Synthesis of chlorinated phthalic anhydrides and their reaction velocity rations in the synthesis of chlorinated copper phthalocyaninesShikizai Kyokaishi, 1960, 33(11), 491-494,
Synthetic Circuit 15
Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Toluene
Reference
- Process for preparing phthalic anhydrides, Japan, , ,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Acetic anhydride ; 5 h, rt → reflux
Reference
- Synthesis of water soluble PEGylated (copper) phthalocyanines via Mitsunobu reaction and Cu(i)-catalysed azide-alkyne cycloaddition (CuAAC) "click" chemistryPolymer Chemistry, 2013, 4(16), 4405-4411,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Acetyl chloride ; 2 h, reflux
Reference
- Synthesis and biological evaluation of new fluorinated and chlorinated indenoisoquinoline topoisomerase I poisonsBioorganic & Medicinal Chemistry, 2016, 24(7), 1469-1479,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Acetic anhydride ; 2 h, rt → reflux
Reference
- Tetrathiafulvalene compound and synthesis method, China, , ,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Acetic anhydride
Reference
- Efficient Semitransparent Organic Solar Cells with Tunable Color enabled by an Ultralow-Bandgap Nonfullerene AcceptorAdvanced Materials (Weinheim, 2017, 29(43),,
4,5-Dichlorophthalic anhydride Raw materials
4,5-Dichlorophthalic anhydride Preparation Products
4,5-Dichlorophthalic anhydride Suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:942-06-3)4,5-DICHLOROPHTHALIC ANHYDRIDE
Order Number:1696028
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Friday, 18 April 2025 17:02
Price ($):discuss personally
4,5-Dichlorophthalic anhydride Related Literature
-
Jing Liu,Xiaohu Deng,Anne E. Fitzgerald,Zachary S. Sales,Hariharan Venkatesan,Neelakandha S. Mani Org. Biomol. Chem. 2011 9 2654
-
2. Synthesis of macrocyclic pyrrolizidine alkaloid analogues from (–)-(7R,8R)-1-chloromethyl-1,2-didehydro-7-hydroxypyrrolizidinium chlorideMichael Burton,David J. Robins J. Chem. Soc. Perkin Trans. 1 1986 585
-
3. 132. Chemiluminescent organic compounds. Part IV. Amino- and hydrazino-cyclophthalhydrazides and their relative luminescent powerH. D. K. Drew,F. H. Pearman J. Chem. Soc. 1937 586
-
4. Pyrrolizidine alkaloid analogues. Synthesis of macrocyclic diesters of (±)-synthanecine A from (±)-3-chloromethyl-2-hydroxymethyl-1-methyl-2,5-dihydropyrrolium chlorideRobert H. Barbour,David J. Robins J. Chem. Soc. Perkin Trans. 1 1988 1169
-
5. NoteE. de Barry Barnett,N. F. Goodway,C. A. Lawrence J. Chem. Soc. 1935 1684
-
Ernest Edward Ayling J. Chem. Soc. 1929 253
-
7. Mechanism of light- and heat-induced rearrangements of complexes of ruthenium(II)Christopher F. J. Barnard,J. Anthony Daniels,John Jeffery,Roger J. Mawby J. Chem. Soc. Dalton Trans. 1976 953
-
Gracia Loma Kikobo,Abhishek Kumar,Vaibhav Vibhu,Seydou Ouedraogo,Alix Deshotel,Micka?l Mateos,Rita Meunier-Prest,Marcel Bouvet J. Mater. Chem. C 2021 9 5008
-
H. D. K. Drew,F. H. Pearman J. Chem. Soc. 1937 26
-
Alan August Goldberg J. Chem. Soc. 1932 73
942-06-3 (4,5-Dichlorophthalic anhydride) Related Products
- 16400-13-8(7-methylindan-4-ol)
- 2680719-59-7(5-Phenyl-5-(2,2,2-trifluoroacetamido)pentanoic acid)
- 897614-49-2(N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}cyclopentanecarboxamide)
- 1055268-73-9(TERT-BUTYL 2-(AZETIDIN-1-YL)ACETATE)
- 1805054-54-9(Ethyl 5-amino-3-bromo-2-(difluoromethyl)pyridine-4-acetate)
- 876936-57-1(N-(1-Cyanocyclohexyl)-2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide)
- 1378876-49-3(3-amino-4-bromothiophene -2-carboxamide)
- 452274-41-8(7-bromoheptan-1-amine)
- 898787-86-5(5-(3-Bromophenyl)-5-oxovaleric acid)
- 1594710-17-4(2-Propen-1-one, 2-methyl-1-(3-thiomorpholinyl)-)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:942-06-3)4,5-Dichlorophthalic anhydride
Purity:99%
Quantity:100g
Price ($):402.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:942-06-3)4,5-DICHLOROPHTHALIC ANHYDRIDE
Purity:99.9%
Quantity:200kg
Price ($):discuss personally